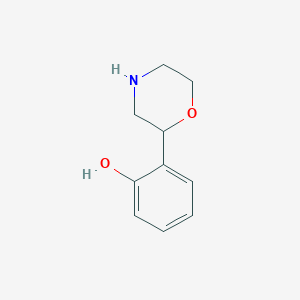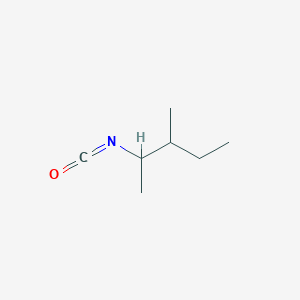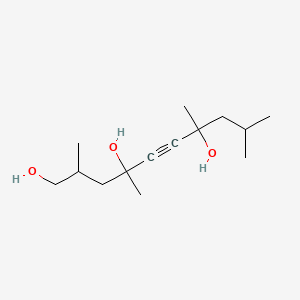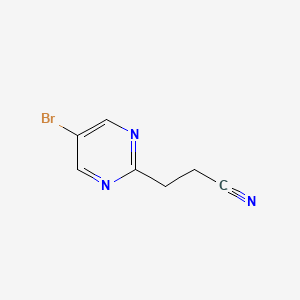
3-(5-Bromopyrimidin-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile typically involves the bromination of pyrimidine derivatives followed by the introduction of a propanenitrile group. One common method involves the reaction of 5-bromopyrimidine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 3-(5-Bromopyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution: Various substituted pyrimidine derivatives.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids and other oxidized products.
科学研究应用
3-(5-Bromopyrimidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
5-Bromopyrimidine: A simpler derivative without the propanenitrile group.
3-(5-Chloropyrimidin-2-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluoropyrimidin-2-yl)propanenitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 3-(5-Bromopyrimidin-2-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. The bromine atom can be easily substituted, and the nitrile group can undergo various reactions, making this compound a versatile intermediate in organic synthesis .
属性
CAS 编号 |
2228784-79-8 |
|---|---|
分子式 |
C7H6BrN3 |
分子量 |
212.05 g/mol |
IUPAC 名称 |
3-(5-bromopyrimidin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2 |
InChI 键 |
RYKLXPNNROPJHH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)CCC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
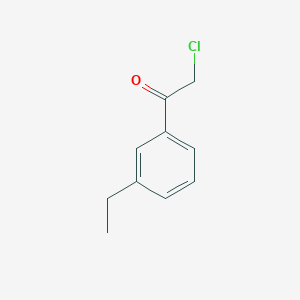
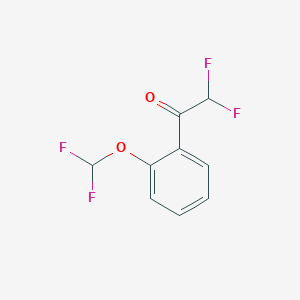

![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
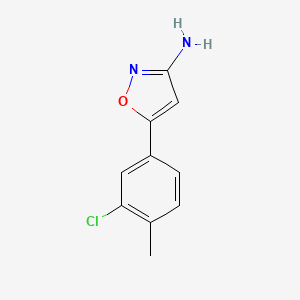
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
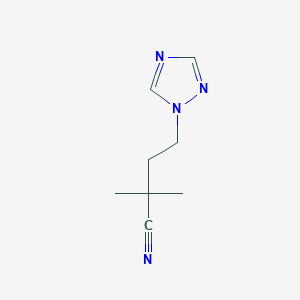
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)

